2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine
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Overview
Description
2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine is a fluorinated organic compound It is characterized by the presence of trifluoromethyl and fluoro substituents on an aromatic ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with trifluoroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate, 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethanone, is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols or amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance its binding affinity to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
- 2,2,2-Trifluoro-1-phenylethanamine
- 2,2,2-Trifluoroacetophenone
Uniqueness
2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Properties
CAS No. |
886369-99-9 |
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Molecular Formula |
C9H9F4N |
Molecular Weight |
207.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H9F4N/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4,8H,14H2,1H3 |
InChI Key |
SXXHCHHVMARHSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C(F)(F)F)N |
Origin of Product |
United States |
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